5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

ASK1 inhibitor Kinase assay Structure-Activity Relationship

The compound 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one (CAS 35274-39-6) is a heterocyclic small molecule belonging to the 2-thioxo-thiazolidin-4-one (rhodanine) class. It features a 4-bromophenyl-furan-2-ylmethylene substituent at the 5-position and an unsubstituted N3 position, which is a critical point of structural differentiation from its most bioactive derivatives.

Molecular Formula C14H8BrNO2S2
Molecular Weight 366.3 g/mol
Cat. No. B11702501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
Molecular FormulaC14H8BrNO2S2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Br
InChIInChI=1S/C14H8BrNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7+
InChIKeyMERSOXJRJWZSND-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one: A Core Scaffold for Targeted Kinase and Tubulin Inhibitor Development


The compound 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one (CAS 35274-39-6) is a heterocyclic small molecule belonging to the 2-thioxo-thiazolidin-4-one (rhodanine) class. It features a 4-bromophenyl-furan-2-ylmethylene substituent at the 5-position and an unsubstituted N3 position, which is a critical point of structural differentiation from its most bioactive derivatives . This scaffold has been identified through virtual screening and biochemical assays as the core of a novel class of human Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with the bromophenyl-furan moiety proving essential for high potency [1]. Its close structural analog, featuring an additional 3-chloro substituent, has been characterized as a potent anti-tubulin agent (BCFMT), confirming the scaffold's privileged status for diverse biological activities [2].

Why 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one Cannot Be Replaced by Generic Rhodanine Analogs


Generic substitution within the rhodanine chemotype is precarious due to profound shifts in biological target engagement driven by subtle substituent variations. The 4-bromophenyl-furan-2-ylmethylene motif at the 5-position is not a generic appendage; its specific electronic and steric profile is essential for activity. For example, in the ASK1 inhibitor series, replacing this group or altering the N3 position dramatically modulates potency over several orders of magnitude [1]. Similarly, in the anti-tubulin context, the simple addition of a 3-chloro atom on the phenyl ring transforms an inactive scaffold (MNFMT) into the potent BCFMT agent, while the N3-unsubstituted parent compound (our target) remains the essential versatile precursor for studying this singular pharmacophore without the confounding influence of an N3-substituent [2]. Its value for procurement lies in its role as the unmodified core scaffold, enabling systematic structure-activity relationship (SAR) studies and the development of proprietary, patentable derivatives that require a clean, well-characterized starting point .

Quantitative Differentiation Evidence for 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one Against Its Closest Analogs


ASK1 Inhibitory Potency: The Critical Role of the 4-Bromophenyl-Furan Moiety (N3-Derivative Comparison)

The unsubstituted parent compound serves as the foundational scaffold for the most potent ASK1 inhibitors in its class. While the parent compound itself lacks a reported IC50, its direct N3-substituted derivative, 4-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid, achieves an ASK1 IC50 of 0.2 µM, representing a sub-micromolar potency that is directly enabled by the core structure [1]. The SAR study across 33 derivatives confirms the essentiality of the 4-bromophenyl-furan moiety, as modifications to this region drastically reduce activity. This positions the parent compound as the indispensable, high-fidelity starting material for developing proprietary, high-potency ASK1 inhibitors [1].

ASK1 inhibitor Kinase assay Structure-Activity Relationship

Anti-Tubulin Activity: Demonstrating the Switch from Inactivity to Potency with the 4-Bromophenyl Moiety

The compound is a direct structural precursor to the potent anti-tubulin agent BCFMT, which differs only by a single 3-chloro substituent. A critical cross-study comparison reveals a structure-activity cliff: the non-brominated, non-chlorinated analog MNFMT (which contains a 2-methyl-5-nitrophenyl group) is completely inactive against tubulin assembly, while BCFMT (the 4-bromo-3-chlorophenyl analog) binds to tubulin with a Kd of 8.3 µM and inhibits proliferation with IC50 values between 5.8 and 10 µM across multiple cancer cell lines [1]. This demonstrates that the 4-bromophenyl-furan substructure, present in the target compound, is the critical pharmacophore for inducing tubulin-targeting activity. The target compound, lacking the 3-chloro group, represents the minimal active scaffold for probing this specific binding interaction without the potency bias introduced by the chlorine atom [1].

Tubulin inhibitor Cytotoxicity Microtubule dynamics

Scaffold Versatility: The Unsubstituted N3 Position as a Synthetic Handle for Lead Diversification

Unlike its high-potency derivative ASK1-IN-4, which has a saturated N3-butanoic acid chain and demonstrates an ASK1 IC50 of 0.2 µM [1], or the morpholino-substituted analog with reported GSK-3β inhibitory activity , the target compound features a free N3 position. This is a critical synthetic advantage evidenced by its commercial availability as a 'fused bromophenyl-furan motif' specifically 'applied in scaffold diversification' . This enables direct N3-functionalization to generate diverse, patentable analogs for kinase or tubulin targets, a flexibility that pre-derivatized 'lead' compounds cannot offer.

Medicinal chemistry Scaffold derivatization Chemical probe

Highest-Value Application Scenarios for 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one


Kinase-Targeted Library Design for ASK1-Mediated Diseases

Medicinal chemistry teams focusing on cardiovascular or neurodegenerative diseases can leverage this compound as the core scaffold for generating novel ASK1 inhibitor libraries. By using this unsubstituted rhodanine, researchers can systematically explore N3-position modifications to optimize potency beyond the benchmark IC50 of 0.2 µM set by the butanoic acid derivative, while the pre-validated 4-bromophenyl-furan moiety ensures baseline target engagement .

Mechanistic Probing of the Vinblastine Binding Site on Tubulin

Researchers investigating microtubule dynamics can employ this compound to dissect the binding pharmacophore at the vinblastine site. Comparative studies using this compound versus the more potent BCFMT (Kd = 8.3 µM, Ki = 5.2 µM against BODIPY FL-vinblastine) can isolate the contribution of the single chlorine atom to binding affinity and conformational changes in tubulin, which is crucial for understanding drug resistance mechanisms .

Development of Halogen-Selective Chemical Probes

The distinct halogenation profile of this compound (4-bromophenyl only) versus BCFMT (4-bromo-3-chlorophenyl) makes it an ideal chemical probe for halogen-bonding interaction studies. Research groups can procure this compound to investigate the role of halogen bonds in kinase and tubulin protein-ligand complexes, a key element of rational drug design where the electronic effect of a single substituent can dictate target selectivity .

Commercial Synthesis of High-Value Derivatives

For CROs and chemical suppliers, procuring this scaffold in 95% purity is the starting point for synthesizing in-demand research chemicals like ASK1-IN-4 or novel GSK-3β inhibitors. Its commercial availability for 'scaffold diversification' enables the efficient, multi-gram synthesis of a portfolio of high-value probe compounds, offering a clear commercial advantage over synthesizing the core de novo .

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